molecular formula C15H8ClN3O4 B2439064 2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione CAS No. 1610550-64-5

2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione

Cat. No. B2439064
CAS RN: 1610550-64-5
M. Wt: 329.7
InChI Key: HKKAJYQKDOSXKD-CAOOACKPSA-N
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Description

The compound “2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione” is a chemical substance with the molecular formula C15H8ClN3O4 . It is a derivative of isoindoline-1,3-dione .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione” are not explicitly provided in the sources retrieved .

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Characterization : A study on the synthesis of 2-(dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes revealed significant antimicrobial activity, comparable to standard drugs. These complexes have been synthesized and characterized, indicating their potential as antimicrobial agents (Sabastiyan & Suvaikin, 2012).
  • Preliminary Biological Evaluation : New analogues of nitroisoindoline-1,3-diones were synthesized and showed moderate biological activities, suggesting their use as antibacterial or antifungal agents (Sankhe & Chindarkar, 2021).

Application in Chemistry and Material Science

  • Mesophase Characterization : Isoindoline-1,3-dione based mesogenic Schiff bases were synthesized, showing enantiotropic liquid crystalline behavior with potential applications in material science (Dubey et al., 2018).
  • Catalytic Synthesis : The use of isoindoline-1,3-dione-functionalized nanoparticles for the synthesis of 4H-pyran derivatives highlights its role in catalyzing chemical reactions (Shabani et al., 2021).
  • Fluorescent Probe Development : A novel fluorescent probe based on naphthalimide-Schiff base, which includes isoindoline-1,3-dione, has been synthesized for monitoring Cu2+ ions, indicating its use in sensing applications (Qu et al., 2020).

Photopolymerization and Synthesis

  • Photoinitiators of Polymerization : Isoindoline-1,3-dione derivatives have been used in photoinitiating systems for polymerization, showing high efficiency under various light conditions (Xiao et al., 2015).
  • One-Step Synthesis : A palladium-catalyzed aminocarbonylation method was developed for the synthesis of isoindole-1,3-diones, demonstrating its utility in creating complex heterocycles (Worlikar & Larock, 2008).

Green Chemistry

  • Eco-friendly Synthesis : An environmentally friendly method using water extract of onion peel ash was developed for synthesizing isoindoline-1,3-dione derivatives, emphasizing the role of green chemistry in synthesizing these compounds (Journal et al., 2019).

properties

IUPAC Name

2-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3O4/c16-13-6-5-10(19(22)23)7-9(13)8-17-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-8H/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKAJYQKDOSXKD-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione

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